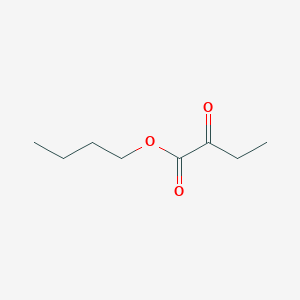
Butyl 2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-oxobutanoate, also known as butyl acetoacetate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanol and 2-oxobutanoic acid. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and fragrances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2-oxobutanoate can be synthesized through the esterification of 2-oxobutanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the alkylation of ethyl acetoacetate with butyl bromide in the presence of a strong base such as sodium ethoxide. This reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced through continuous esterification processes. The reactants, 2-oxobutanoic acid and butanol, are fed into a reactor along with an acid catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: It can be reduced to form butyl 2-hydroxybutanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: Butyl 2-hydroxybutanoate.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Butyl 2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving 2-oxobutanoic acid.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of butyl 2-oxobutanoate involves its conversion to 2-oxobutanoic acid and butanol through hydrolysis. The 2-oxobutanoic acid can then participate in various metabolic pathways, including the synthesis of amino acids and other essential biomolecules. The molecular targets and pathways involved include enzymes such as transaminases and dehydrogenases, which catalyze the conversion of 2-oxobutanoic acid to other metabolites.
Comparaison Avec Des Composés Similaires
Butyl 2-oxobutanoate is similar to other esters of 2-oxobutanoic acid, such as ethyl 2-oxobutanoate and methyl 2-oxobutanoate. it is unique in its use of butanol as the alcohol component, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts.
List of Similar Compounds
- Ethyl 2-oxobutanoate
- Methyl 2-oxobutanoate
- Propyl 2-oxobutanoate
These similar compounds share the same core structure but differ in the alkyl group attached to the ester functional group, leading to variations in their reactivity and applications.
Propriétés
IUPAC Name |
butyl 2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHZQMBYSQUZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














